Vyxeos

Catalog No.
S524414
CAS No.
1256639-86-7
M.F
C36H42N4O15
M. Wt
770.7 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vyxeos

Separate procurement of daunorubicin and cytarabine cannot replicate Vyxeos’ synergistic 1:5 molar ratio due to dissimilar pharmacokinetics. Vyxeos’ liposomal co-formulation overcomes this, enabling sustained ratiometric delivery to leukemia cells. • Superior overall survival in Phase 3 t-AML/AML-MRC trial vs '7+3' regimen • Higher remission rates (CR+CRi 47.7% vs 33.3%) facilitate hematopoietic cell transplantation (HCT) • For research, ensures consistent, validated ratiometric delivery for preclinical models.

CAS Number

1256639-86-7

Product Name

Vyxeos

IUPAC Name

(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;4-amino-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

Molecular Formula

C36H42N4O15

Molecular Weight

770.7 g/mol

InChI

InChI=1S/C27H29NO10.C9H13N3O5/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33;10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h4-6,10,14,16-17,22,30,32,34-35H,7-9,28H2,1-3H3;1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t10-,14-,16-,17-,22+,27-;4-,6-,7+,8-/m01/s1

InChI Key

HBQCEICSYDCGJG-SZXLQUARSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O.C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O

solubility

Soluble in DMSO

Synonyms

Vyxeos; Cytarabine/daunonubicin; Daunonubicin/cytarabine; CPX351; CPX 351; CPX-351

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O.C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O.C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O

The exact mass of the compound Vyxeos is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Aminoglycosides - Anthracyclines - Daunorubicin - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

1 mg, 5 mg, 10 mg

Vyxeos is a liposomal co-formulation of the chemotherapeutic agents daunorubicin and cytarabine, maintained at a synergistic 1:5 molar ratio. This specific composition is designed for intravenous administration to treat adults and pediatric patients (1 year and older) with newly diagnosed therapy-related Acute Myeloid Leukemia (t-AML) or AML with myelodysplasia-related changes (AML-MRC). The nanoscale liposomal carrier system protects the drugs from metabolic degradation, alters their pharmacokinetic profiles, and enables preferential uptake by leukemia cells in the bone marrow, where the drugs are released intracellularly.

Research Fit

Liposomal co-formulation for synergy and PK/PD research models
Fixed 5:1 molar ratio enables ratio-dependent synergy exploration
Bone marrow tropism supports biodistribution and tumor-model research

Procuring separate daunorubicin and cytarabine vials for co-administration (the '7+3' regimen) does not replicate the therapeutic effect of Vyxeos. The two free drugs have dissimilar pharmacokinetics, meaning they are cleared from the body at different rates, making it impossible to maintain the synergistic 1:5 molar ratio in plasma or at the tumor site. Vyxeos' liposomal delivery system is a non-interchangeable, critical component that ensures the two drugs are delivered to bone marrow leukemia cells together, maintaining the synergistic ratio for over 24 hours post-infusion. The FDA prescribing information includes a boxed warning explicitly stating not to interchange Vyxeos with other daunorubicin- and/or cytarabine-containing products due to these fundamental pharmacological differences.

Substitution Risk

Free-drug admixture

Simple mixing of cytarabine and daunorubicin fails to sustain the synergistic 5:1 molar ratio, altering synergy interpretation in research settings.

PK profile mismatch

Liposomal encapsulation dramatically prolongs half-life and alters biodistribution; free-drug PK cannot replicate the exposure profile of the co-formulation.

Endpoint context may differ

Model-response endpoints observed with the liposomal formulation may not transfer to free-drug combinations; direct substitution requires validation.

Overall Survival Advantage vs. 7+3

In a pivotal Phase 3 clinical trial (NCT01696084) involving 309 patients aged 60-75 with newly diagnosed high-risk AML, Vyxeos demonstrated a statistically significant improvement in overall survival compared to the conventional '7+3' regimen of separately administered daunorubicin and cytarabine. The median overall survival for patients receiving Vyxeos was 9.56 months, a 61% improvement over the 5.95 months observed in the '7+3' control arm. Long-term follow-up at 5 years confirmed this benefit, with an 18% survival rate for the Vyxeos group versus 8% for the '7+3' group.

Evidence DimensionMedian Overall Survival (OS)
Target Compound Data9.56 months
Comparator Or BaselineConventional '7+3' chemotherapy regimen: 5.95 months
Quantified Difference3.61-month (61%) increase in median OS
ConditionsPhase 3 randomized controlled trial (NCT01696084) in 309 patients (60-75 years) with newly diagnosed t-AML or AML-MRC.

This provides a clear, quantitative clinical outcome justification for procuring Vyxeos over the standard-of-care free drug combination for its approved indications.

Phase 3 OS Benefit
Head-to-head
Vyxeos 9.56 mo
vs
7+3 5.95 mo
HR 0.69 (95% CI 0.52–0.90, p=0.005)
Supports OS endpoint interpretation in high-risk AML study context.
Phase 3 (NCT01696084); n=309; age 60–75 yrs

Sustained Synergistic Drug Ratio In Vivo

The liposomal formulation of Vyxeos overcomes the disparate pharmacokinetic profiles of free cytarabine and daunorubicin. Following intravenous infusion, Vyxeos maintains the synergistic 5:1 molar ratio of the two drugs in plasma for over 24 hours. In contrast, co-administration of the free drugs leads to rapid, independent clearance, and the synergistic ratio is quickly lost. The half-life of Vyxeos is approximately 24-28 hours, representing a prolonged exposure profile compared to the free drugs. This stable delivery mechanism is a direct function of the liposomal carrier, which cannot be achieved by simple co-administration.

Evidence DimensionIn-vivo Drug Molar Ratio Maintenance
Target Compound DataMaintains ~5:1 cytarabine:daunorubicin molar ratio in plasma for >24 hours
Comparator Or BaselineFree drug '7+3' regimen: Synergistic ratio is not sustained due to independent and dissimilar pharmacokinetics.
Quantified DifferenceSustained delivery of the synergistic ratio vs. rapid loss of the ratio.
ConditionsPharmacokinetic studies in patients with advanced leukemia following 90-minute infusion.

This evidence confirms that the product's specific formulation is essential for its mechanism of action, making it a distinct entity from its constituent components.

5-Year OS Follow-Up
Head-to-head
Vyxeos 18%
vs
7+3 8%
5-year OS rate; HR 0.70
Supports durable endpoint response interpretation.
5-year follow-up of the pivotal Phase 3 trial

Leukemia Cell-Selective Uptake in Bone Marrow

Preclinical studies demonstrate that Vyxeos liposomes are preferentially taken up by leukemia cells compared to normal bone marrow cells. In a murine xenograft model, Vyxeos administration resulted in markedly elevated drug concentrations in leukemia-laden bone marrow compared to the free-drug cocktail. This selective accumulation leads to potent, targeted cytotoxicity; one study showed that leukemic cells took up approximately twice as much liposomal lipid as normal bone marrow cells, resulting in intracellular cytarabine and daunorubicin concentrations that were over nine and two times higher, respectively.

Evidence DimensionIntracellular Drug Concentration in Leukemia Cells vs. Normal Marrow Cells
Target Compound Data>9x higher cytarabine, >2x higher daunorubicin
Comparator Or BaselineNormal bone marrow cells
Quantified DifferenceSelective accumulation in target malignant cells.
ConditionsPreclinical murine leukemia model (CCRF-CEM xenograft).

This demonstrates a key performance differentiator; the formulation actively targets the site of disease, a feature absent when using a simple mixture of the free drugs.

Bridge to Transplant
Head-to-head
Vyxeos 34%
vs
7+3 25%
Transplant rate; post-HCT OS HR 0.42
Supports transplant bridging endpoint interpretation.
Exploratory analysis; n=91 transplanted patients
Cardiotoxicity Signal
Head-to-head
Vyxeos 0%
vs
7+3 17.8%
LVEF decline below 53% at final follow-up
Supports cardiac endpoint monitoring context.
Post-hoc analysis; n=102 with normal baseline LVEF
Liposomal PK Half-Life
Class-level
33.9 h
Cytarabine T1/2 (vs 3.0 h free)
Daunorubicin T1/2: 22.0 h (vs 18.5 h free)
Supports PK modeling and exposure-response interpretation.
Population PK from Phase 1; n=39; ratio maintained >24 h
Adverse-Risk Genetics
Head-to-head
Vyxeos 7.59 mo
vs
7+3 5.52 mo
Median OS in ELN adverse-risk subgroup; HR 0.66
Supports genetic subgroup endpoint interpretation.
Post-hoc analysis by ELN 2017 risk classification

First-Line for t-AML and AML-MRC

Vyxeos is the indicated choice for this high-risk patient population based on direct, head-to-head Phase 3 clinical trial evidence demonstrating superior overall survival compared to the conventional '7+3' regimen. Its procurement is justified by the need to maximize survival outcomes in a patient group with a historically poor prognosis.

Bridge to Transplant in High-Risk AML

The higher remission rates (CR+CRi of 47.7% vs 33.3% for '7+3') achieved with Vyxeos enable a greater proportion of eligible patients to proceed to potentially curative hematopoietic cell transplantation (HCT). In clinical studies, more patients in the Vyxeos arm were able to undergo HCT compared to the control arm, making it a critical procurement choice for treatment plans that include transplant as a goal.

Stable Co-Delivery for Preclinical Research

For preclinical or clinical research models requiring the sustained, ratiometric delivery of cytarabine and daunorubicin, Vyxeos provides a validated platform. Its formulation ensures that the synergistic 1:5 molar ratio is maintained in circulation and delivered to target cells, eliminating the pharmacokinetic variability inherent in administering the free drugs separately. This provides a more consistent and reproducible experimental system for studying the combined effects of these agents.

Application Fit Matrix

Application
Selection Property
Validation Focus
AML induction research model
Liposomal synergy maintenance
Model survival endpoint and remission rate
Transplant bridge research model
Transplant eligibility endpoint
Post-transplant survival monitoring
Adverse-risk AML genetics research
Genetic subgroup response profiling
Remission endpoint in adverse-risk models
Cardiotoxicity research model
Cardiac endpoint (LVEF) monitoring
LVEF endpoint comparison in aged models

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

NCI Cancer Drugs

Drug: Daunorubicinhydrochlorideandcytarabineliposome
US Brand Name(s): Vyxeos
FDA Approval: Yes
Daunorubicin hydrochloride and cytarabine liposome is approved to treat: Acute myeloid leukemia (AML) that is newly diagnosed. It is used in adults with therapy-related AML (tAML) or AML with myelodysplasia -related changes (AML-MRC).
Daunorubicin hydrochloride and cytarabine liposome is a combination form of daunorubicin hydrochloride and cytarabine contained inside liposomes (very tiny particles of fat). This form may work better than other forms of these drugs and have fewer side effects. Also, because its effects last longer in the body, it doesn't need to be given as often. Daunorubicin hydrochloride and cytarabine liposome is also being studied in the treatment of other types of cancer.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
1: Lin TL, Newell LF, Stuart RK, Michaelis LC, Rubenstein E, Pentikis HS, Callahan T, Alvarez D, Liboiron BD, Mayer LD, Wang Q, Banerjee K, Louie AC. A phase 2 study to assess the pharmacokinetics and pharmacodynamics of CPX-351 and its effects on cardiac repolarization in patients with acute leukemias. Cancer Chemother Pharmacol. 2019 May 16. doi: 10.1007/s00280-019-03856-9. [Epub ahead of print] PubMed PMID: 31098682.
2: Vincelette ND, Ding H, Huehls AM, Flatten KS, Kelly RL, Kohorst MA, Webster J, Hess AD, Pratz KW, Karnitz LM, Kaufmann SH. Effect of CHK1 Inhibition on CPX-351 Cytotoxicity in vitro and ex vivo. Sci Rep. 2019 Mar 5;9(1):3617. doi: 10.1038/s41598-019-40218-0. PubMed PMID: 30837643; PubMed Central PMCID: PMC6400938.
3: Wang Q, Banerjee K, Vasilinin G, Marier JF, Gibbons JA. Population Pharmacokinetics and Exposure-Response Analyses for CPX-351 in Patients With Hematologic Malignancies. J Clin Pharmacol. 2019 May;59(5):748-762. doi: 10.1002/jcph.1366. Epub 2018 Dec 19. PubMed PMID: 30566230.
4: Howell G, Oliai C, Schiller G. Liposomal Cytarabine-Daunorubicin (CPX-351) Extravasation: Case Report and Literature Review. Anticancer Res. 2018 Dec;38(12):6927-6930. doi: 10.21873/anticanres.13070. Review. PubMed PMID: 30504411.
5: Anderson E, Mehta P, Heywood J, Rees B, Bone H, Robinson G, Reynolds D, Salisbury V, Mayer L. CPX-351 exhibits hENT-independent uptake and can be potentiated by fludarabine in leukaemic cells lines and primary refractory AML. Leuk Res. 2018 Nov;74:121-129. doi: 10.1016/j.leukres.2018.08.007. Epub 2018 Aug 11. PubMed PMID: 30119908.
6: Di Y, Wasan EK, Cawthray J, Wasan KM. Scavenger receptor class BI (SR-BI) mediates uptake of CPX-351 into K562 leukemia cells. Drug Dev Ind Pharm. 2019 Jan;45(1):21-26. doi: 10.1080/03639045.2018.1513026. Epub 2018 Sep 5. PubMed PMID: 30113235.
7: Lancet JE, Uy GL, Cortes JE, Newell LF, Lin TL, Ritchie EK, Stuart RK, Strickland SA, Hogge D, Solomon SR, Stone RM, Bixby DL, Kolitz JE, Schiller GJ, Wieduwilt MJ, Ryan DH, Hoering A, Banerjee K, Chiarella M, Louie AC, Medeiros BC. CPX-351 (cytarabine and daunorubicin) Liposome for Injection Versus Conventional Cytarabine Plus Daunorubicin in Older Patients With Newly Diagnosed Secondary Acute Myeloid Leukemia. J Clin Oncol. 2018 Sep 10;36(26):2684-2692. doi: 10.1200/JCO.2017.77.6112. Epub 2018 Jul 19. PubMed PMID: 30024784; PubMed Central PMCID: PMC6127025.
8: Chen EC, Fathi AT, Brunner AM. Reformulating acute myeloid leukemia: liposomal cytarabine and daunorubicin (CPX-351) as an emerging therapy for secondary AML. Onco Targets Ther. 2018 Jun 12;11:3425-3434. doi: 10.2147/OTT.S141212. eCollection 2018. Review. PubMed PMID: 29928134; PubMed Central PMCID: PMC6003284.
9: Talati C, Lancet JE. CPX-351: changing the landscape of treatment for patients with secondary acute myeloid leukemia. Future Oncol. 2018 May;14(12):1147-1154. doi: 10.2217/fon-2017-0603. Epub 2018 Jan 30. Review. PubMed PMID: 29378418.
10: Walter RB, Othus M, Orlowski KF, McDaniel EN, Scott BL, Becker PS, Percival MM, Hendrie PC, Medeiros BC, Chiarella MT, Louie AC, Estey EH. Unsatisfactory efficacy in randomized study of reduced-dose CPX-351 for medically less fit adults with newly diagnosed acute myeloid leukemia or other high-grade myeloid neoplasm. Haematologica. 2018 Mar;103(3):e106-e109. doi: 10.3324/haematol.2017.182642. Epub 2017 Dec 14. PubMed PMID: 29242304; PubMed Central PMCID: PMC5830380.
11: Nikanjam M, Capparelli EV, Lancet JE, Louie A, Schiller G. Persistent cytarabine and daunorubicin exposure after administration of novel liposomal formulation CPX-351: population pharmacokinetic assessment. Cancer Chemother Pharmacol. 2018 Jan;81(1):171-178. doi: 10.1007/s00280-017-3484-5. Epub 2017 Nov 22. PubMed PMID: 29167924; PubMed Central PMCID: PMC5756117.
12: Wei AH, Tiong IS. Midostaurin, enasidenib, CPX-351, gemtuzumab ozogamicin, and venetoclax bring new hope to AML. Blood. 2017 Dec 7;130(23):2469-2474. doi: 10.1182/blood-2017-08-784066. Epub 2017 Oct 19. Review. PubMed PMID: 29051180.
13: Brunetti C, Anelli L, Zagaria A, Specchia G, Albano F. CPX-351 in acute myeloid leukemia: can a new formulation maximize the efficacy of old compounds? Expert Rev Hematol. 2017 Oct;10(10):853-862. doi: 10.1080/17474086.2017.1369400. Epub 2017 Aug 24. Review. PubMed PMID: 28814164.
14: Gordon MJ, Tardi P, Loriaux MM, Spurgeon SE, Traer E, Kovacsovics T, Mayer LD, Tyner JW. CPX-351 exhibits potent and direct ex vivo cytotoxicity against AML blasts with enhanced efficacy for cells harboring the FLT3-ITD mutation. Leuk Res. 2017 Feb;53:39-49. doi: 10.1016/j.leukres.2016.12.002. Epub 2016 Dec 12. PubMed PMID: 28013106.
15: Cortes JE, Goldberg SL, Feldman EJ, Rizzeri DA, Hogge DE, Larson M, Pigneux A, Recher C, Schiller G, Warzocha K, Kantarjian H, Louie AC, Kolitz JE. Phase II, multicenter, randomized trial of CPX-351 (cytarabine:daunorubicin) liposome injection versus intensive salvage therapy in adults with first relapse AML. Cancer. 2015 Jan 15;121(2):234-42. doi: 10.1002/cncr.28974. Epub 2014 Sep 15. PubMed PMID: 25223583; PubMed Central PMCID: PMC5542857.
16: Carol H, Fan MM, Harasym TO, Boehm I, Mayer LD, Houghton P, Smith MA, Lock RB. Efficacy of CPX-351, (cytarabine:daunorubicin) liposome injection, against acute lymphoblastic leukemia (ALL) xenograft models of the Pediatric Preclinical Testing Program. Pediatr Blood Cancer. 2015 Jan;62(1):65-71. doi: 10.1002/pbc.25133. Epub 2014 Sep 9. PubMed PMID: 25203866; PubMed Central PMCID: PMC4237711.
17: Lancet JE, Cortes JE, Hogge DE, Tallman MS, Kovacsovics TJ, Damon LE, Komrokji R, Solomon SR, Kolitz JE, Cooper M, Yeager AM, Louie AC, Feldman EJ. Phase 2 trial of CPX-351, a fixed 5:1 molar ratio of cytarabine/daunorubicin, vs cytarabine/daunorubicin in older adults with untreated AML. Blood. 2014 May 22;123(21):3239-46. doi: 10.1182/blood-2013-12-540971. Epub 2014 Mar 31. PubMed PMID: 24687088; PubMed Central PMCID: PMC4624448.
18: Gergis U, Roboz G, Shore T, Ritchie E, Mayer S, Wissa U, McKenna M, Christos P, Pearse R, Mark T, Scandura J, van Besien K, Feldman E. A phase I study of CPX-351 in combination with busulfan and fludarabine conditioning and allogeneic stem cell transplantation in adult patients with refractory acute leukemia. Biol Blood Marrow Transplant. 2013 Jul;19(7):1040-5. doi: 10.1016/j.bbmt.2013.04.013. Epub 2013 May 4. PubMed PMID: 23648237.
19: Feldman EJ, Kolitz JE, Trang JM, Liboiron BD, Swenson CE, Chiarella MT, Mayer LD, Louie AC, Lancet JE. Pharmacokinetics of CPX-351; a nano-scale liposomal fixed molar ratio formulation of cytarabine:daunorubicin, in patients with advanced leukemia. Leuk Res. 2012 Oct;36(10):1283-9. doi: 10.1016/j.leukres.2012.07.006. Epub 2012 Jul 26. PubMed PMID: 22840315.
20: Feldman EJ, Lancet JE, Kolitz JE, Ritchie EK, Roboz GJ, List AF, Allen SL, Asatiani E, Mayer LD, Swenson C, Louie AC. First-in-man study of CPX-351: a liposomal carrier containing cytarabine and daunorubicin in a fixed 5:1 molar ratio for the treatment of relapsed and refractory acute myeloid leukemia. J Clin Oncol. 2011 Mar 10;29(8):979-85. doi: 10.1200/JCO.2010.30.5961. Epub 2011 Jan 31. PubMed PMID: 21282541; PubMed Central PMCID: PMC4520927.

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